methyl 4-[(1R)-1-hydroxyethyl]benzoate chemical properties
methyl 4-[(1R)-1-hydroxyethyl]benzoate chemical properties
An In-Depth Technical Guide to Methyl 4-[(1R)-1-hydroxyethyl]benzoate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a chiral aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a stereodefined secondary alcohol, a methyl ester, and an aromatic ring, makes it a highly versatile chiral building block.[1][2] The precise spatial arrangement of the hydroxyl group in the (R)-configuration is pivotal, as stereochemistry is often a critical determinant of biological activity in pharmaceutical compounds.[2] This guide provides a comprehensive overview of its chemical properties, delves into the nuances of its stereoselective synthesis, and explores its applications as a key intermediate for complex molecular architectures.
Part 1: Physicochemical and Spectroscopic Properties
The physical and chemical identity of a compound is fundamental to its application. The properties of methyl 4-[(1R)-1-hydroxyethyl]benzoate are well-defined, providing the necessary parameters for its use in experimental settings.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-[(1R)-1-hydroxyethyl]benzoate | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4][5] |
| CAS Number | 129446-47-5 | [1][3] |
| Appearance | Clear colorless to yellow viscous liquid | [6] |
| Boiling Point | 148-152 °C @ 1 mmHg | [4] |
| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) | [6] |
| SMILES | CO | [3] |
| InChIKey | KAXLTAULVFFCNL-SSDOTTSWSA-N | [3] |
Spectroscopic Profile
The spectroscopic signature of methyl 4-[(1R)-1-hydroxyethyl]benzoate allows for its unambiguous identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted ring will appear as two doublets in the δ 7.0-8.5 ppm region. The methoxy (–OCH₃) protons of the ester will present as a sharp singlet around δ 3.9 ppm. The benzylic proton (–CH(OH)) will be a quartet near δ 4.9 ppm, coupled to the adjacent methyl protons. The methyl protons (–CH₃) of the ethyl group will appear as a doublet around δ 1.5 ppm, coupled to the benzylic proton. The hydroxyl proton (–OH) will show a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester (δ ~167 ppm), the aromatic carbons (δ ~125-145 ppm), the carbon bearing the hydroxyl group (δ ~70 ppm), the methoxy carbon (δ ~52 ppm), and the methyl carbon (δ ~25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹). A strong, sharp peak for the C=O stretch of the ester will be prominent around 1720 cm⁻¹. C-O stretching bands for the alcohol and ester will appear in the 1300-1100 cm⁻¹ region, and aromatic C-H and C=C stretching will be observed at ~3000-3100 cm⁻¹ and ~1600 cm⁻¹, respectively.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would include a prominent peak at m/z 165, corresponding to the loss of a methyl group (•CH₃), and a peak at m/z 149, corresponding to the loss of the methoxy group (•OCH₃).[5]
Part 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure methyl 4-[(1R)-1-hydroxyethyl]benzoate is a classic example of asymmetric catalysis. The primary challenge is to control the three-dimensional outcome of the reaction to produce the desired (R)-enantiomer exclusively. This is achieved through the enantioselective reduction of the prochiral ketone, methyl 4-acetylbenzoate.
The Method of Choice: Asymmetric Ketone Reduction
A prochiral ketone, such as methyl 4-acetylbenzoate, has a planar carbonyl group. A reducing agent can attack from either face of this plane, leading to a racemic mixture of (R) and (S) alcohols in the absence of a chiral influence. To achieve enantioselectivity, a chiral catalyst is employed to create a diastereomeric transition state, lowering the activation energy for attack on one face over the other.[7][8]
Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[9][10] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, and a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃•THF).[9][11][12]
Expertise & Causality: The success of the CBS reduction lies in its predictable stereochemical outcome and high enantiomeric excess (ee), often exceeding 95%.[13] The catalyst forms a rigid, Lewis acidic complex with borane. This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. This pre-organization ensures that the hydride is delivered to a specific face of the carbonyl, yielding the desired enantiomer.[11]
Catalytic Cycle of the CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Self-Validating Experimental Protocol: CBS Reduction
This protocol describes a self-validating system for synthesizing the target compound. The trustworthiness of the procedure is confirmed by in-process monitoring and final product analysis to verify both chemical purity and enantiomeric excess.
Objective: To synthesize methyl 4-[(1R)-1-hydroxyethyl]benzoate with high enantiomeric excess (>95% ee).
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation (Anhydrous Conditions): All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction must be conducted under an inert atmosphere as water can significantly reduce enantioselectivity.[11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve methyl 4-acetylbenzoate (1 equivalent) in anhydrous THF.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add the (R)-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe.
-
Reductant Addition: Add the borane-THF solution (1.0 equivalents) dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure alcohol.
Validation:
-
Purity Analysis: Confirm the chemical purity and structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Enantiomeric Excess (ee) Determination: Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H) to separate the (R) and (S) enantiomers and determine the enantiomeric excess.
Part 3: Chemical Reactivity and Applications
Methyl 4-[(1R)-1-hydroxyethyl]benzoate serves as a valuable intermediate due to its two distinct functional handles: the chiral secondary alcohol and the methyl ester. This allows for selective chemical modifications.
Reactivity Profile:
-
Secondary Alcohol: The hydroxyl group can undergo oxidation to revert to the ketone, esterification with acyl chlorides or anhydrides, or etherification (e.g., Williamson ether synthesis) to introduce various functionalities.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide via aminolysis.
This dual reactivity makes it a key starting material in the synthesis of pharmaceuticals and other biologically active molecules. It is a known intermediate for producing phthalides and isocoumarins, which are core structures in a variety of natural products.[14]
Synthetic Utility of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Caption: Reactivity pathways of the core functional groups.
Part 4: Handling, Safety, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Safety and Hazard Information:
| Hazard Category | GHS Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [5][15][16][17] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][15][16][17] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [5][15][16][17] |
| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [16] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid contact with skin and eyes and inhalation of vapors.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4][16] Room temperature storage is generally acceptable.[4]
Conclusion
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is more than just a chemical compound; it is a key enabler in the stereoselective synthesis of complex molecules. Its well-defined properties, coupled with robust and predictable synthetic methods like the CBS reduction, provide researchers with a reliable tool for introducing chirality. Understanding the principles behind its synthesis, its reactivity, and its safe handling allows scientists and drug development professionals to fully leverage its potential in advancing chemical and pharmaceutical research.
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Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
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Organic Reactions. Enantioselective Reduction of Ketones. [Link]
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MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
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MySkinRecipes. Methyl4-[(1s)-1-hydroxyethyl]benzoate. [Link]
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PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]
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